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Ido1/tdo-IN-4

Cat. No.: B12395666
M. Wt: 234.26 g/mol
InChI Key: HUTBKGSJEGKJBG-UHFFFAOYSA-N
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Description

Overview of Tryptophan Catabolism and its Biological Significance

The catabolism of tryptophan, an essential amino acid, is a critical metabolic process with profound implications for cellular function and intercellular communication. nih.gov While a small fraction of dietary tryptophan is utilized for the synthesis of proteins and the neurotransmitter serotonin (B10506), the vast majority—over 95%—is metabolized through the kynurenine (B1673888) pathway. nih.govmdpi.commdpi.com This pathway is the primary route for tryptophan degradation in mammalian cells and results in the production of numerous biologically active metabolites, collectively known as kynurenines. nih.govnih.gov The breakdown of tryptophan is crucial for various physiological processes, including the regulation of immune responses, neurotransmission, and the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital cofactor for cellular redox reactions and energy metabolism. mdpi.comontosight.aimdpi.com Dysregulation of this pathway is implicated in the pathogenesis of a wide range of conditions, including cancer, neurodegenerative diseases, inflammatory disorders, and depression. mdpi.comnih.govresearchgate.net

The first and rate-limiting step of the kynurenine pathway is catalyzed by two distinct heme-containing enzymes: Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). wikipedia.orgnih.govwikipedia.org These enzymes initiate the pathway by oxidizing L-tryptophan to N-formylkynurenine. wikipedia.orgnih.gov

Indoleamine 2,3-dioxygenase (IDO1) is an intracellular monomeric enzyme. wikipedia.orgnih.gov Under normal physiological conditions, its expression is low but can be induced in many cell types, particularly antigen-presenting cells like dendritic cells, in response to inflammatory stimuli such as interferon-gamma (IFN-γ). wikipedia.orgnih.govnih.gov In the context of immunometabolism, IDO1 plays a pivotal role in creating an immunosuppressive microenvironment. nih.gov Its activity leads to two key outcomes: the depletion of local tryptophan, which can arrest the proliferation of effector T-cells that are sensitive to amino acid starvation, and the production of immunosuppressive kynurenine metabolites. frontiersin.orgnih.gov This mechanism is exploited by tumors to evade immune surveillance. wikipedia.orgnih.gov

Tryptophan 2,3-dioxygenase (TDO) , or TDO2, is a homotetrameric enzyme primarily expressed in the liver, where it regulates systemic tryptophan levels. nih.govwikipedia.orgnih.gov However, its expression has also been identified in other tissues, including the brain, and notably, in various types of cancer cells. nih.govnih.gov Like IDO1, TDO-mediated tryptophan catabolism contributes to immune tolerance. researchgate.net Overexpression of TDO in tumor cells can suppress anti-tumor immune responses by promoting T-cell apoptosis and driving T-cells toward a state of tolerance. nih.govresearchgate.net

Together, IDO1 and TDO are critical regulators of the metabolic interface between the host and the immune system, with their activity directly influencing immune cell function and fate. youtube.com

The enzymatic activity of IDO1 and TDO initiates a cascade that produces a variety of metabolites with distinct immunomodulatory and neuroactive properties. nih.govnih.gov The accumulation of these metabolites can profoundly alter the local tissue microenvironment and contribute to disease pathogenesis. nih.govnih.gov

The primary product, kynurenine , can act as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a central role in modulating immune responses. nih.govfrontiersin.org Activation of AhR by kynurenine can promote the differentiation of immunosuppressive regulatory T-cells (Tregs) while suppressing the generation of pro-inflammatory Th17 cells. frontiersin.orgresearchgate.net Other downstream metabolites also exert significant effects. For example, 3-hydroxyanthranilic acid can induce apoptosis in Th1 cells, while quinolinic acid is known for its neurotoxic effects as an agonist of the NMDA receptor. nih.govfrontiersin.orgresearchgate.net Conversely, kynurenic acid can be neuroprotective by acting as an antagonist at glutamate (B1630785) receptors. nih.govfrontiersin.org

This complex interplay of metabolites allows the kynurenine pathway to fine-tune immune responses, contributing to maternal-fetal tolerance and control of inflammation. nih.govfrontiersin.org However, in pathological contexts such as cancer, the pathway is often hijacked to facilitate immune escape. nih.govwisdomlib.org Similarly, in neurodegenerative conditions like Alzheimer's and Parkinson's disease, an imbalance in the production of neurotoxic versus neuroprotective metabolites is believed to contribute to disease progression. nih.gov

MetaboliteKey Function(s) in Immune Regulation
Kynurenine (Kyn)Activates the Aryl Hydrocarbon Receptor (AhR), promotes regulatory T-cell (Treg) differentiation, and suppresses Th17 cell generation. frontiersin.orgresearchgate.net
Kynurenic Acid (KYNA)Acts as an antagonist at glutamate receptors and can activate GPR35; considered to have anti-inflammatory and neuroprotective properties. nih.govfrontiersin.org
Quinolinic Acid (QUIN)Acts as an agonist at NMDA receptors, exhibiting neurotoxic effects. nih.govfrontiersin.org
3-Hydroxyanthranilic Acid (3-HAA)Induces apoptosis in Th1 cells and natural killer (NK) cells. nih.govresearchgate.net
3-Hydroxykynurenine (3-HK)A pro-oxidant molecule that can generate reactive oxygen species. nih.govmdpi.com

Rationale for Dual IDO1/TDO Inhibition in Therapeutic Strategies

Given the critical role of the kynurenine pathway in mediating immunosuppression, particularly in oncology, inhibiting the rate-limiting enzymes IDO1 and TDO has emerged as a promising therapeutic strategy. nih.govnih.gov While initial efforts focused on selective IDO1 inhibition, the clinical outcomes have been disappointing, prompting a re-evaluation of the therapeutic approach. nih.gov

A significant challenge with targeting a single enzyme in a crucial metabolic pathway is the potential for compensatory mechanisms to overcome the blockade. nih.gov Research has shown that inhibiting or knocking down IDO1 can lead to a compensatory upregulation of TDO expression and activity. nih.govnih.gov This functional compensation allows cancer cells to maintain kynurenine production, thereby sustaining the immunosuppressive microenvironment and rendering single-agent IDO1 inhibitor therapy ineffective. nih.gov For example, in models of platinum-resistant non-small cell lung cancer, selective IDO1 inhibition resulted in the upregulation of TDO, and blocking TDO led to an increase in IDO1 expression, highlighting a mutualistic relationship that tumors can exploit to resist therapy. nih.gov This compensatory upregulation is a key mechanism of resistance and a primary reason for the failure of selective IDO1 inhibitors in major clinical trials. nih.gov

The existence of compensatory mechanisms provides a strong rationale for the dual inhibition of both IDO1 and TDO. nih.govbohrium.com A pan-inhibition strategy offers several distinct advantages:

Overcoming Resistance: By simultaneously blocking both enzymes, a dual inhibitor can prevent the compensatory upregulation of one enzyme when the other is inhibited, leading to a more complete and sustained shutdown of the kynurenine pathway. nih.govresearchgate.net

Broader Efficacy: Tumors can exhibit heterogeneous expression of these enzymes; some may express primarily IDO1, others TDO, and some may express both. frontiersin.org A dual inhibitor would be therapeutically effective across a wider range of tumors, irrespective of their specific enzyme expression profile.

Enhanced Therapeutic Effect: Studies have demonstrated that dual inhibition of IDO1/TDO suppresses tumor growth to a greater degree than IDO1 inhibition alone. nih.gov This suggests a more profound reversal of the immunosuppressive conditions, potentially leading to enhanced anti-tumor immune responses. nih.govabmole.com

Therefore, pan-inhibition of the key tryptophan catabolic enzymes represents a more robust therapeutic strategy to effectively target this critical immune escape mechanism. nih.gov

Inhibition StrategyDescriptionPotential Limitation / Advantage
Selective IDO1 InhibitionTargets only the IDO1 enzyme (e.g., Epacadostat).Vulnerable to resistance via compensatory upregulation of TDO. nih.gov
Selective TDO InhibitionTargets only the TDO enzyme.Vulnerable to resistance via compensatory upregulation of IDO1. nih.gov
Dual IDO1/TDO InhibitionSimultaneously targets both IDO1 and TDO enzymes (e.g., Ido1/tdo-IN-4).Overcomes compensatory resistance mechanisms; offers broader applicability and potentially greater efficacy. nih.govfrontiersin.org

Positioning of this compound within the Landscape of IDO/TDO Inhibitor Research

This compound is a chemical compound developed as a potent dual inhibitor of both IDO1 and TDO. abmole.commedchemexpress.com It serves as an important tool in preclinical research to investigate the biological consequences and therapeutic potential of simultaneously blocking both primary arms of the kynurenine pathway's initial step. abmole.com

Research findings indicate that this compound exhibits inhibitory activity against both enzymes in the micromolar range. abmole.commedchemexpress.commedchemexpress.com Its mechanism of action involves forming hydrogen bonds with IDO1 and engaging in π-π stacking interactions with TDO. abmole.commedchemexpress.com

Target EnzymeIC₅₀ Value
IDO13.53 µM abmole.commedchemexpress.commedchemexpress.com
TDO1.15 µM abmole.commedchemexpress.commedchemexpress.com

In the broader landscape of inhibitor research, this compound represents the strategic shift from single-target agents, such as the highly selective IDO1 inhibitor Epacadostat, towards dual- or pan-inhibitors. nih.govselleckchem.com While selective inhibitors were pivotal in establishing the role of IDO1 in immune evasion, their clinical setbacks underscored the need for more comprehensive strategies. nih.govnih.gov Compounds like this compound are instrumental in validating the hypothesis that dual inhibition is a superior approach to overcome the compensatory resistance observed with selective agents. nih.gov Its use in preclinical models allows for the exploration of dual inhibition in various disease contexts, including cancer and neuroinflammation, providing a basis for the development of next-generation therapeutics targeting tryptophan metabolism. abmole.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N4 B12395666 Ido1/tdo-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C14H10N4/c1-2-4-11-9(3-1)10-5-6-16-14(13(10)18-11)12-7-15-8-17-12/h1-8,18H,(H,15,17)

InChI Key

HUTBKGSJEGKJBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CN=CN4

Origin of Product

United States

Discovery and Design of Ido1/tdo in 4

Medicinal Chemistry Approaches in Dual IDO1/TDO Inhibitor Development

The development of dual IDO1/TDO inhibitors is a strategic approach to more comprehensively target the kynurenine (B1673888) pathway. ekb.eg The rationale for dual inhibition stems from the potential for compensatory mechanisms if only one enzyme is targeted. ekb.eg Medicinal chemists employ various strategies, including structure-based drug design and the exploration of diverse chemical scaffolds, to identify and optimize compounds with dual activity. ekb.egnih.gov The identification of common structural features and fragments that can interact with the active sites of both enzymes is a key focus in this field. nih.gov

Structural Origin and Chemotype of Ido1/tdo-IN-4 (Compound 28)

This compound belongs to a series of 1-(hetero)aryl-β-carboline derivatives. acs.orgnih.gov This particular chemotype was systematically designed and synthesized as part of a research program aimed at discovering novel dual inhibitors of IDO1 and TDO. acs.org The selection of the β-carboline scaffold was a deliberate choice, likely based on its structural resemblance to the natural substrate, tryptophan, and its known ability to interact with the active sites of these enzymes. mdpi.com

Structure-Activity Relationship (SAR) Studies Guiding Development

The development of this compound was heavily guided by extensive structure-activity relationship (SAR) studies. acs.org These studies involve the systematic modification of the chemical structure of a lead compound and the evaluation of the resulting analogs for their inhibitory potency. This iterative process allows researchers to understand which parts of the molecule are crucial for its biological activity.

Key Structural Features for Dual IDO1/TDO Inhibitory Potency

Through the synthesis and evaluation of a series of 1-(hetero)aryl-β-carboline derivatives, researchers identified key structural features essential for potent dual inhibition of IDO1 and TDO. acs.org While the specific substitutions that led to the optimal activity of compound 28 are detailed in the primary research, the general findings from SAR studies in this class of compounds highlight the importance of the nature and position of substituents on the aryl ring at the 1-position and on the β-carboline core. acs.org

Table 1: Inhibitory Potency of this compound

EnzymeIC50 (μM)
IDO13.53 acs.orgnih.govmedchemexpress.com
TDO1.15 acs.orgnih.govmedchemexpress.com

Ligand-Enzyme Binding Interactions

The inhibitory activity of this compound is a direct result of its ability to bind to the active sites of both IDO1 and TDO, thereby preventing the enzymes from metabolizing their substrate, tryptophan. The binding of a ligand to an enzyme is governed by a variety of non-covalent interactions. scitechnol.com

For this compound, molecular modeling studies have provided insights into its binding modes with both enzymes. medchemexpress.com It is understood that the compound forms crucial hydrogen bonds with amino acid residues in the active site of IDO1. medchemexpress.com In its interaction with TDO, π-π stacking interactions are believed to play a significant role. medchemexpress.com These types of interactions, where the aromatic rings of the ligand and the enzyme's amino acid residues overlap, contribute to the stability of the ligand-enzyme complex. scitechnol.com

Biochemical and Enzymatic Characterization

Enzyme Inhibition Kinetics of Ido1/tdo-IN-4

The study of enzyme kinetics provides a fundamental understanding of how this compound interacts with its target enzymes, IDO1 and TDO.

This compound has been identified as a potent dual inhibitor of both IDO1 and TDO. medchemexpress.com Biochemical assays have determined its half-maximal inhibitory concentration (IC50) values. The IC50 value for the inhibition of IDO1 by this compound is 3.53 μM. medchemexpress.com The compound demonstrates stronger inhibition against TDO, with an IC50 value of 1.15 μM. medchemexpress.com

Enzyme TargetIC50 Value (μM)Reference
Indoleamine 2,3-dioxygenase 1 (IDO1)3.53 medchemexpress.com
Tryptophan 2,3-dioxygenase (TDO)1.15 medchemexpress.com

While detailed kinetic studies classifying the inhibition as competitive, non-competitive, or uncompetitive are not extensively detailed in the available literature, molecular interaction studies provide insight into its binding mechanism. This compound is understood to form a hydrogen bond with IDO1. medchemexpress.com Its interaction with TDO is characterized by a π−π stacking interaction. medchemexpress.com These distinct binding modes underscore the compound's dual inhibitory nature.

When evaluating inhibitors of IDO1, it is critical to consider the enzyme's characteristic of substrate inhibition. acs.org The catalytic activity of IDO1 can decrease at high concentrations of its substrate, L-tryptophan. acs.org This phenomenon is believed to arise from the unproductive binding of L-tryptophan to the enzyme. acs.org Recent crystallographic studies have identified an accessory binding site, distinct from the catalytic cleft, which is associated with this substrate inhibition effect. nih.gov This intrinsic property of IDO1 must be accounted for in kinetic assays to ensure accurate determination of an inhibitor's potency and mechanism.

Selectivity Profile Against Other Tryptophan-Catabolizing Enzymes

A crucial aspect of characterizing an enzyme inhibitor is its selectivity. For a dual IDO1/TDO inhibitor, its activity against other enzymes that metabolize tryptophan is of significant interest.

Indoleamine 2,3-dioxygenase 2 (IDO2) is a homolog of IDO1 that also catalyzes the first step in the kynurenine (B1673888) pathway. frontiersin.org Although it has weaker enzymatic activity compared to IDO1, it plays a role in inflammatory processes. nih.govfrontiersin.org For many IDO1 inhibitors, such as navoximod (B609430) and BMS-986205, high selectivity against IDO2 has been noted, with these agents not inhibiting IDO2 appreciably. aacrjournals.orgnih.gov Specific data on the inhibitory activity of this compound against IDO2 is not detailed in the reviewed literature. A comprehensive understanding of its selectivity profile would require direct enzymatic assays comparing its potency against IDO1, TDO, and IDO2.

Tryptophan hydroxylase (TPH) enzymes, including TPH1 and TPH2, initiate a different catabolic pathway for tryptophan, leading to the synthesis of serotonin (B10506). bpsbioscience.com Since IDO1, TDO, and TPH enzymes all use tryptophan as a substrate, there is a potential for cross-reactivity with inhibitors. bpsbioscience.com Therefore, it is considered important for drug development to evaluate the selectivity of IDO/TDO inhibitors against TPH1 and TPH2 to understand any potential off-target effects. nih.govbpsbioscience.com The specific activity of this compound against TPH enzymes has not been reported in the available scientific literature.

Methodologies for Enzymatic Activity Assessment

The inhibitory activity of this compound against IDO1 and TDO is quantified using established enzymatic and cellular assay systems. These assays are designed to measure the direct impact of the compound on enzyme function and its subsequent effects within a cellular context.

UV-Absorbance Assays:

A common method for assessing the enzymatic activity of IDO1 and TDO in a purified system is through UV-absorbance assays. These assays typically monitor the formation of N-formylkynurenine, the direct product of tryptophan oxidation by these enzymes. The general principle involves incubating the recombinant human IDO1 or TDO enzyme with the substrate L-tryptophan in a suitable buffer system. The reaction often includes cofactors such as ascorbic acid and methylene (B1212753) blue to maintain the enzyme's active state. acs.org

The reaction progress is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of kynurenine after the hydrolysis of N-formylkynurenine. For instance, some assay kits measure the absorption of the reaction product at a wavelength of 321 nm. bpsbioscience.com To determine the inhibitory potency of a compound like this compound, various concentrations of the inhibitor are included in the reaction mixture, and the resulting enzyme activity is measured. The half-maximal inhibitory concentration (IC50) value is then calculated by plotting the enzyme activity against the inhibitor concentration. For this compound, the IC50 values against IDO1 and TDO have been determined to be 3.53 μM and 1.15 μM, respectively. nih.govacs.org

Detailed Research Findings:

The following table summarizes the reported inhibitory concentrations of this compound against IDO1 and TDO.

EnzymeIC50 (μM)
Indoleamine 2,3-dioxygenase 1 (IDO1)3.53
Tryptophan 2,3-dioxygenase (TDO)1.15

This data was sourced from the publication "Discovery of 1-(Hetero)aryl-β-carboline Derivatives as IDO1/TDO Dual Inhibitors with Antidepressant Activity" in the Journal of Medicinal Chemistry (2022). nih.gov

Cell-Based Assays:

Cell-based assays are essential for evaluating the activity of an inhibitor in a more physiologically relevant environment. These assays typically use cell lines that express IDO1 or TDO, and the inhibitory effect is measured by quantifying the production of kynurenine in the cell culture supernatant.

One such assay involves the use of murine microglial cells (BV2) stimulated with lipopolysaccharide (LPS). bpsbioscience.com LPS is a potent inducer of IDO1 expression and activity in these cells. In this assay, BV2 cells are treated with LPS in the presence of varying concentrations of this compound. After a specific incubation period, the cell culture medium is collected, and the concentration of kynurenine is measured. A decrease in kynurenine production in the presence of the inhibitor indicates its efficacy. Furthermore, the expression of IDO1 and pro-inflammatory factors can also be assessed in the treated cells. bpsbioscience.com

Another common approach involves using human cancer cell lines, such as SKOV-3 ovarian cancer cells, which can be stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. nih.gov The inhibitory activity of compounds is then determined by measuring the reduction in kynurenine secreted into the media. nih.gov

Detailed Research Findings:

In a cell-based assay using LPS-stimulated BV2 microglial cells, this compound demonstrated the ability to inhibit the functional consequences of IDO1 activation. The table below outlines the observed effects.

Cell LineStimulantAssay ReadoutEffect of this compound
BV2 (murine microglia)Lipopolysaccharide (LPS)Kynurenine ProductionDecreased
BV2 (murine microglia)Lipopolysaccharide (LPS)IDO1 ExpressionDecreased
BV2 (murine microglia)Lipopolysaccharide (LPS)Pro-inflammatory Factor GenerationInhibited
BV2 (murine microglia)Lipopolysaccharide (LPS)IL-10 ExpressionPromoted

These findings are based on in-vitro studies. bpsbioscience.com

Cellular and Molecular Mechanisms of Action

Impact on Tryptophan Degradation and Kynurenine (B1673888) Production in Cellular Models

Ido1/tdo-IN-4 potently inhibits both the IDO1 and TDO enzymes. medchemexpress.com These enzymes catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan degradation, which involves the conversion of the essential amino acid L-tryptophan into N-formyl-kynurenine, which is then rapidly converted to kynurenine. nih.govbpsbioscience.com By blocking the activity of IDO1 and TDO, this compound effectively reduces the catabolism of tryptophan and, consequently, decreases the production of kynurenine and its downstream metabolites. medchemexpress.combpsbioscience.com

The inhibitory potency of this compound has been quantified in biochemical assays, demonstrating its dual-targeting capability. medchemexpress.com The compound forms a hydrogen bond with IDO1 and engages in a π-π stacking interaction with TDO. medchemexpress.com

Target EnzymeIC₅₀ (μM)
IDO13.53 medchemexpress.com
TDO1.15 medchemexpress.com

Downstream Cellular Signaling Pathways Modulated by this compound

The inhibition of tryptophan catabolism by this compound is expected to influence several key cellular signaling pathways that are sensitive to the levels of tryptophan and its metabolites.

Specific studies detailing the direct effects of this compound on the Aryl Hydrocarbon Receptor (AhR) pathway have not been identified in the reviewed literature. However, the mechanism of IDO1/TDO inhibition is intrinsically linked to AhR signaling. Kynurenine, the direct product of IDO1/TDO activity, is a known endogenous ligand for the AhR. nih.govnih.govfrontiersin.org Activation of AhR by kynurenine can promote the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs). nih.govfrontiersin.org Therefore, by reducing the production of kynurenine, IDO1/TDO inhibitors are mechanistically poised to decrease the activation of the AhR pathway. nih.govresearchgate.net

Direct experimental evidence on the modulation of General Control Nonderepressible 2 (GCN2) kinase activity specifically by this compound is not available in the current body of research. The GCN2 kinase is a crucial sensor for amino acid deprivation. nih.gov Depletion of tryptophan, as mediated by IDO1 and TDO activity, leads to an accumulation of uncharged tRNA, which in turn activates GCN2. nih.govmdpi.com Activated GCN2 can then initiate a stress response that inhibits T cell proliferation. nih.govnih.gov Inhibition of IDO1/TDO by a compound like this compound would prevent tryptophan depletion, thereby likely averting the activation of the GCN2 kinase stress response pathway. nih.govnih.gov

There are no specific studies available that describe the regulatory effects of this compound on the mammalian Target of Rapamycin Complex 1 (mTORC1). The mTORC1 pathway is a central regulator of cell growth and metabolism that is highly sensitive to amino acid availability. nih.govnih.gov Tryptophan sufficiency is a signal that stimulates mTORC1 activity. nih.gov Conversely, tryptophan deprivation resulting from IDO1 activity has been shown to repress mTORC1 signaling, leading to effects such as the induction of autophagy, which can limit T-cell function. mdpi.comnih.gov By preventing tryptophan depletion, an inhibitor like this compound is expected to maintain the necessary tryptophan sufficiency signal for mTORC1 activation, though direct experimental validation is pending. nih.govnih.gov

Modulation of Inflammatory Mediator Production

Research has specifically demonstrated the ability of this compound to modulate the production of key inflammatory molecules.

This compound has been shown to inhibit the production of several pro-inflammatory factors in cellular models. medchemexpress.com In studies using lipopolysaccharide (LPS)-activated BV2 microglial cells, treatment with this compound resulted in the decreased generation of cyclooxygenase-2 (COX2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). medchemexpress.com Concurrently, the inhibitor was observed to increase the level of the anti-inflammatory cytokine Interleukin-10 (IL-10). medchemexpress.com These findings indicate that this compound can shift the balance from a pro-inflammatory to a more anti-inflammatory state in activated immune cells. medchemexpress.com

Inflammatory MediatorEffect of this compound medchemexpress.comCell Model medchemexpress.com
COX2InhibitedLPS-activated BV2 microglia
iNOSInhibitedLPS-activated BV2 microglia
TNF-αInhibitedLPS-activated BV2 microglia
IL-1βInhibitedLPS-activated BV2 microglia
IL-10IncreasedLPS-activated BV2 microglia

Promotion of Anti-inflammatory Factors (e.g., IL-10)

The activity of Indoleamine 2,3-dioxygenase 1 (IDO1) is linked to the promotion of an immunosuppressive environment, in part through its influence on anti-inflammatory cytokines like Interleukin-10 (IL-10). Activation of the General Control Nonderepressible 2 (GCN2) kinase by IDO1 can lead to a tolerogenic phenotype in dendritic cells and macrophages, which is characterized by the production of IL-10. nih.govnih.gov This suggests a pathway where IDO1-mediated tryptophan catabolism stimulates the release of immune-inhibitory cytokines. nih.gov

In studies involving co-cultures of non-small cell lung cancer (NSCLC) cells and M2 macrophages, increased expression of IDO1 was associated with significantly elevated levels of IL-10. The introduction of an IDO1 inhibitor to this system resulted in a decrease in IL-10 expression, reinforcing the connection between IDO1 enzymatic activity and the production of this anti-inflammatory factor. Furthermore, research in acute myeloid leukemia (AML) cell lines demonstrated that high IDO1 expression could lead to an increased level of IL-10. researchgate.net

Table 1: IDO1 Activity and IL-10 Expression
Experimental ContextIDO1 StatusObserved Effect on IL-10Reference
Co-culture of NSCLC cells and M2 MacrophagesHigh ExpressionIncreased IL-10 expression researchgate.net
Co-culture of NSCLC cells and M2 Macrophages with IDO1 InhibitorInhibitedDecreased IL-10 expression researchgate.net
AML Cell LinesHigh ExpressionIncreased IL-10 levels researchgate.net
Macrophage Response to IDO1-dependent GCN2 activationActiveInduction of a tolerogenic phenotype with IL-10 production nih.gov

Effects on Enzyme Expression and Regulation

Downregulation of IDO1 Expression

The expression of IDO1 is subject to regulation by various cellular factors. One key regulator is the tumor suppressor gene Bin1. The loss of Bin1 in tumor cells can lead to the transcriptional upregulation of IDO1, indicating that functional Bin1 acts to suppress or inhibit IDO1 expression. nih.gov Additionally, certain cytokines can negatively regulate IDO1. For instance, exogenous IL-10 has been shown to suppress IDO1 expression that was induced by lipopolysaccharide (LPS) in bone marrow-derived dendritic cells.

Heme Allocation Control of IDO1 and TDO Activities by Nitric Oxide

The catalytic activities of both IDO1 and TDO are critically dependent on the incorporation of a heme cofactor. nih.govnih.gov Nitric oxide (NO) has been identified as a key signaling molecule that regulates the activities of these enzymes not by altering their protein expression levels, but by controlling the allocation of heme to the heme-free apoenzymes. nih.govnih.gov

This regulation by NO is bimodal. A narrow range of low NO exposure stimulates cells to allocate heme into the apo-TDO and apo-IDO1 enzyme populations. nih.govnih.gov This process can boost their heme content and increase their catalytic activities by as much as four to six-fold. nih.gov However, beyond this optimal range, higher concentrations of NO have a negative impact, leading to a loss of heme content and a subsequent decrease in enzyme activity. nih.govnih.gov This dynamic control mechanism helps explain how the activities of IDO1 and TDO can be rapidly modulated up or down in response to immunological stimuli, such as inflammation, which often involves the generation of NO. nih.gov

Table 2: Bimodal Effect of Nitric Oxide on IDO1/TDO Activity
Nitric Oxide (NO) ConcentrationEffect on Heme AllocationResulting Enzyme ActivityReference
LowPromotes heme allocation into apo-IDO1 and apo-TDOIncreased (4- to 6-fold) nih.govnih.gov
HighInhibits heme allocation and can cause loss of existing hemeDecreased nih.govnih.gov

Role of Chaperone Proteins (e.g., Hsp90) in Enzyme Function

The maturation of IDO1 into a functional, catalytically active enzyme is dependent on the molecular chaperone Heat shock protein 90 (Hsp90). nih.gov Hsp90 is required to drive the insertion of the heme group into the apo-IDO1 protein. nih.govnih.gov This function is essential for the enzyme's normal maturation process and is also a necessary component of NO-driven heme allocation to IDO1. nih.gov Studies have shown that inhibiting the ATPase function of Hsp90 with specific inhibitors, such as radicicol, blocks the NO-stimulated increase in IDO1 activity and heme content. nih.gov

In contrast, TDO does not require Hsp90 for its function. nih.gov While TDO associates with GAPDH for heme delivery, it does not associate with Hsp90. nih.gov This indicates a key difference in the maturation pathways of these two tryptophan-catabolizing enzymes, with Hsp90 playing a selective chaperone role for IDO1. nih.govnih.gov

Table 3: Role of Hsp90 in IDO1 and TDO Function
EnzymeHsp90 Requirement for Heme InsertionEffect of Hsp90 InhibitionReference
IDO1YesBlocks heme insertion and suppresses enzyme activity nih.govnih.gov
TDONoNo effect on enzyme activity nih.govnih.gov

Preclinical Efficacy Studies in Disease Models

Anti-Inflammatory Effects

The activation of IDO1 and TDO is a key feature of inflammatory responses. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can induce the expression of these enzymes, leading to downstream effects that modulate immune cell function and contribute to the pathophysiology of inflammatory conditions. researchgate.netnih.gov

In Vitro Studies on Microglial Activation (e.g., BV2 cells)

Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in neuroinflammation. nih.gov In vitro studies using cell lines like BV2 murine microglia are essential for dissecting the cellular mechanisms of anti-inflammatory compounds.

Upon stimulation with inflammatory agents like LPS, BV2 cells increase the expression of pro-inflammatory markers. nih.gov Studies on inhibitors of the kynurenine (B1673888) pathway in these cells have demonstrated a potential immunomodulatory role. For example, inhibiting downstream enzymes in the pathway has been shown to attenuate the inflammatory response in microglia. nih.gov While direct studies on dual IDO1/TDO inhibitors in BV2 cells are limited in the provided literature, research on IDO1 inhibitors shows that they can modulate macrophage and microglial phenotype and function. nih.gov For instance, IDO1 inhibition has been observed to reduce phagocytic abilities in BV-2 cells. nih.gov It also suppressed the expression of inducible nitric oxide synthase (iNOS), a marker for pro-inflammatory M1 macrophages, in IFN-γ stimulated BV-2 cells. nih.gov

These findings suggest that by preventing the production of kynurenine, which can influence microglial activity, dual IDO1/TDO inhibitors could potentially dampen the pro-inflammatory activation of these cells.

In Vivo Models of Systemic and Neuroinflammation (e.g., LPS-induced neuroinflammation in mice)

Systemic administration of lipopolysaccharide (LPS) in mice is a widely used model to study the link between peripheral inflammation and subsequent neuroinflammation, which is implicated in various neurological and psychiatric disorders. nih.govsygnaturediscovery.com LPS administration leads to the induction of pro-inflammatory cytokines which in turn activate IDO1, the rate-limiting enzyme in the kynurenine pathway. researchgate.net This activation is a critical mechanism underlying inflammation-induced changes in brain function and behavior. nih.govnih.gov

Preclinical studies have demonstrated that inhibiting IDO1 can block the development of depressive-like behaviors induced by LPS in mice. nih.gov This effect is often associated with the normalization of the kynurenine-to-tryptophan ratio in both the plasma and the brain. nih.gov For instance, novel dual IDO1/TDO inhibitors have been shown to cause a significant and lasting reduction in plasma kynurenine in LPS-treated mice. aacrjournals.org This demonstrates their ability to engage the target and modulate the kynurenine pathway in a systemic inflammation model.

However, some studies have shown that chronic blockade of IDO1 did not rescue cognitive deficits or anxiety-like behavior caused by LPS, despite decreasing the brain kynurenine:tryptophan ratio, indicating the complexity of these pathways. nih.gov

Neurobiological Research Applications

The kynurenine pathway is increasingly recognized for its role in the pathophysiology of psychiatric and neurological disorders. The overactivation of IDO and TDO can lead to an imbalance in neuroactive metabolites, contributing to conditions like depression. researchgate.net

Amelioration of Depressive-like Behavior in Animal Models

A substantial body of evidence links the activation of IDO1 to depressive-like behaviors in animal models. nih.govfrontiersin.org Inflammation-induced depression is often modeled using LPS, which activates IDO and leads to behaviors analogous to depression in humans. nih.govresearchgate.net

Pharmacological inhibition of IDO1 has been shown to reverse these depressive-like behaviors. For example, in mice subjected to chronic stress or alcohol addiction models, which exhibit increased IDO1 expression, treatment with an IDO1 inhibitor significantly reversed the observed increase in immobility time in the forced swimming and tail suspension tests—key indicators of depressive-like behavior. frontiersin.org The administration of L-kynurenine, the product of IDO and TDO activity, to naive mice can induce depressive-like behavior, further implicating this pathway. nih.gov

These findings strongly suggest that dual IDO1/TDO inhibitors, by potently reducing kynurenine production, hold promise as a therapeutic strategy for ameliorating depressive symptoms, particularly those associated with inflammatory conditions. researchgate.net

Impact on Neurological Disorders beyond Depression

The role of the IDO1/TDO pathway extends to other neurological disorders, most notably brain tumors like glioma. nih.govnih.gov Both IDO1 and TDO are often highly expressed in malignant gliomas, and their expression correlates with tumor grade and poor patient prognosis. nih.govnih.gov

In preclinical glioma models, the enzymes contribute to malignancy by producing kynurenine, which activates the aryl hydrocarbon receptor (AhR), promoting tumor cell motility and immune evasion. nih.gov A dual IDO1/TDO inhibitor, RY103, was shown to block this signaling pathway and exert anti-glioma effects in an orthotopic mouse model. nih.gov Furthermore, some novel IDO1/TDO inhibitors are designed to penetrate the blood-brain barrier, a critical feature for treating CNS disorders. nih.govaacrjournals.org For instance, the inhibitor PF-06840003 demonstrated an ability to cross the blood-brain barrier in rats, suggesting its potential for treating primary brain tumors or brain metastases. nih.gov

Anti-Tumor Research Potential

Perhaps the most extensively studied application of IDO1/TDO inhibitors is in cancer immunotherapy. bohrium.com By catabolizing tryptophan, IDO1 and TDO create an immunosuppressive tumor microenvironment that allows cancer cells to evade the host immune system. nih.govnih.gov This is achieved by depleting tryptophan, which is essential for T-cell proliferation, and by producing kynurenine and its derivatives, which induce T-cell apoptosis and promote the generation of regulatory T cells (Tregs). aacrjournals.org

Numerous preclinical studies have shown that inhibiting IDO1 can enhance the efficacy of various cancer treatments, including chemotherapy and immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies. nih.govaacrjournals.org Since a significant percentage of tumors express either IDO1, TDO, or both, dual inhibitors are being developed to provide a more comprehensive blockade of this immunosuppressive pathway. aacrjournals.orgnih.gov

In preclinical tumor models, such as the CT-26 colon carcinoma model, dual IDO1/TDO inhibitors have been shown to drastically reduce tumor kynurenine levels. aacrjournals.org In B16F10 melanoma-bearing mice, an IDO inhibitor significantly inhibited tumor growth, prolonged survival, and reduced Tregs in the tumor and draining lymph nodes. researchgate.net The combination of TDO inhibition with checkpoint blockade has also shown improved tumor rejection in mouse models. aacrjournals.orgaacrjournals.org

Table 1: Summary of Preclinical Findings for IDO1/TDO Inhibition

Area of Research Model System Key Findings References
Anti-Inflammatory LPS-induced neuroinflammation in mice Reduced plasma kynurenine; Blocked development of depressive-like behaviors. aacrjournals.orgnih.govnih.gov
Neurobiology Mouse models of depression/addiction Reversed depressive-like behaviors (e.g., immobility in FST/TST). frontiersin.org
Neuro-oncology Orthotopic glioma mouse model (GL261) Inhibitor blocked the Kyn–AhR–AQP4 signaling pathway, exerting anti-glioma effects. nih.gov
Oncology Syngeneic mouse tumor models (e.g., CT26, B16F10) Reduced tumor growth, prolonged survival, decreased regulatory T cells, enhanced efficacy of checkpoint inhibitors. aacrjournals.orgaacrjournals.orgresearchgate.net

Inhibition of Tumor Growth and Metastasis in Preclinical Cancer Models

The expression of IDO1 by tumor cells is associated with more aggressive tumor growth and resistance to immunotherapies. researchgate.netnih.gov Preclinical studies using dual inhibitors of IDO1 and TDO have demonstrated significant anti-tumor activity. In both humanized and syngeneic mouse models of non-small cell lung cancer (NSCLC), the dual inhibitor AT-0174 effectively suppressed tumor growth. researchgate.net This effect was particularly pronounced in cisplatin-resistant tumors, where dual inhibition was more effective than inhibiting IDO1 alone, suggesting that tumors can use TDO2 as a compensatory survival mechanism. researchgate.netnih.gov

Similarly, in an orthotopic mouse model of glioblastoma, the dual IDO1/TDO inhibitor RY103 markedly reduced tumor volume. nih.gov The mechanism for this growth inhibition involves creating a more immunogenic tumor environment. For instance, knocking down IDO1 in colorectal cancer cell lines increased their susceptibility to apoptosis and enhanced the efficacy of PD-1 blockade therapy in vivo. researchgate.net These findings underscore that targeting both IDO1 and TDO is a potent strategy to inhibit primary tumor growth and potentially reduce metastasis by overcoming key resistance pathways. nih.govnih.gov

Table 1: Efficacy of Dual IDO1/TDO Inhibitors in Preclinical Cancer Models

Cancer Model Inhibitor Type Key Findings Reference
Non-Small Cell Lung Cancer (NSCLC) Dual Inhibitor (AT-0174) Suppressed tumor growth, especially in cisplatin-resistant models. researchgate.netnih.gov
Glioblastoma (Glioma) Dual Inhibitor (RY103) Markedly reduced tumor volume in an orthotopic mouse model. nih.gov
Colorectal Cancer (CRC) IDO1 Knockdown Increased tumor cell apoptosis and enhanced efficacy of PD-1 blockade. researchgate.net

Immunomodulatory Effects in the Tumor Microenvironment

The primary mechanism of action for IDO1/TDO inhibitors is the modulation of the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. nih.govaacrjournals.org The enzymes IDO1 and TDO catabolize the essential amino acid tryptophan into kynurenine. nih.gov This process has two major immunosuppressive consequences: the depletion of tryptophan, which is necessary for T-cell proliferation, and the accumulation of kynurenine, which actively promotes immune tolerance through various mechanisms. nih.govnih.gov

IDO1 activity is a potent suppressor of anti-tumor T-cell responses. nih.gov It inhibits the activation and function of effector T-cells and promotes the differentiation of regulatory T-cells (Tregs), which further dampen the immune response. nih.govnih.govresearchgate.net Preclinical studies show that inhibiting this pathway can reverse T-cell suppression. Treatment with a selective IDO1 inhibitor was shown to reverse tumor-associated immunosuppression in animal models. nih.gov A more direct approach, using a therapeutic enzyme to systemically deplete kynurenine, resulted in a significant increase in the infiltration and proliferation of polyfunctional CD8+ T-cells within tumors. nih.govresearchgate.net This demonstrates that blocking the effects of tryptophan catabolism can restore the function of cytotoxic T-lymphocytes, which are essential for tumor eradication.

IDO1 plays a central role in orchestrating a network of suppressive immune cells within the TME. mdpi.com Tumor-expressed IDO1 recruits and activates both myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs) in a dependent manner. researchgate.netnih.gov Tregs, in turn, can recruit MDSCs, creating a feedback loop that enhances the immunosuppressive environment. mdpi.com

Treatment with an IDO inhibitor has been shown to break this cycle. In vivo studies demonstrated that IDO inhibition leads to a decrease in the numbers of tumor-infiltrating MDSCs and Tregs and abolishes their suppressive functions. researchgate.netnih.gov Similarly, the dual IDO1/TDO2 inhibitor AT-0174 caused a significant reduction in both Tregs and MDSCs in a lung cancer model. nih.gov Mechanistically, IDO1 expression in MDSCs is crucial for their ability to promote Treg expansion, an effect that can be blocked by IDO inhibitors. nih.gov

Recent findings have uncovered a direct role for IDO1 in promoting the formation of new blood vessels in tumors, a process known as neovascularization. nih.govresearchgate.net This function is not primarily linked to tryptophan depletion but rather to IDO1's ability to modulate inflammatory signals. nih.govresearchgate.net IDO1 expression, induced by the cytokine interferon-gamma (IFNγ), stimulates the production of interleukin-6 (IL-6), a powerful pro-angiogenic cytokine. nih.govresearchgate.net This action helps tumors establish the blood supply necessary for their growth and progression. aacrjournals.orgnih.gov This function is mediated by a specific group of myeloid cells termed IDO1-dependent vascularizing cells (IDVCs). nih.govresearchgate.net While the role of TDO in angiogenesis is less clear, some studies suggest that endothelial cells express functional TDO, indicating that dual inhibitors could also impact this process. mdpi.com

Efficacy in Specific Cancer Types (e.g., Glioma, Pancreatic Cancer)

The therapeutic potential of targeting the IDO1/TDO pathway has been investigated in particularly challenging cancers.

Glioma: Glioblastoma (GBM), the most aggressive type of brain tumor, frequently expresses high levels of IDO1, which correlates with a poor prognosis. aacrjournals.orgresearchgate.net Preclinical studies have shown that dual inhibition of IDO1 and TDO with the compound RY103 significantly reduces tumor volume in an orthotopic glioma mouse model. nih.gov Furthermore, genetic knockout of IDO1 in glioma cells can lead to spontaneous, T-cell-mediated tumor rejection. aacrjournals.org The enzymes enhance the invasion and migration of glioma cells, suggesting that their inhibition could have multifaceted anti-tumor effects in this disease. researchgate.net

Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, fibrotic stroma and an immunologically "cold" microenvironment that is resistant to immunotherapy. frontiersin.orgnih.gov IDO1 is considered a key driver of this hostile, immunosuppressive TME in PDAC. frontiersin.orgnih.gov While clinical trials have been limited, the strong biological rationale has led to calls for more extensive research into IDO1 and dual IDO1/TDO inhibitors for pancreatic cancer. frontiersin.orgnih.gov In vitro studies have shown that inhibiting the IDO pathway can enhance the cytotoxicity of immune cells against pancreatic cancer cells, highlighting its potential to sensitize these tumors to immune attack. mdpi.com

Combination Strategies with Other Immunotherapeutic Modalities (e.g., Checkpoint Blockade)

A major focus of preclinical research has been combining IDO1/TDO pathway inhibitors with other immunotherapies, particularly immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies. nih.gov Upregulation of the IDO1 pathway has been identified as a significant mechanism of both primary and acquired resistance to checkpoint blockade. researchgate.netnih.govnih.gov

Combining IDO1/TDO inhibition with checkpoint blockade has shown synergistic effects in multiple tumor models.

In melanoma models, combining an IDO1 inhibitor with an anti-CTLA-4 or anti-PD-1 antibody led to more effective anti-tumor immunity and decreased tumor growth compared to either agent alone. nih.govascopubs.org

In a mouse model of glioblastoma, a triple combination therapy using an IDO inhibitor with anti-CTLA-4 and anti-PD-L1 antibodies resulted in 100% long-term survival, an outcome associated with a dramatic decrease in tumor-infiltrating Tregs. aacrjournals.org

These findings provide a strong preclinical rationale for clinical trials combining dual IDO1/TDO inhibitors with existing immunotherapies to overcome resistance and improve patient outcomes. researchgate.net

Table 2: Preclinical Combination Immunotherapy Studies

Cancer Model Combination Therapy Key Findings Reference(s)
Melanoma IDO1 inhibitor + Anti-PD-1/CTLA-4 Significantly decreased tumor growth and increased cytotoxic T-cell proliferation. nih.govascopubs.org
Glioblastoma IDO inhibitor + Anti-CTLA-4 + Anti-PD-L1 Achieved 100% long-term survival; dramatically decreased Treg infiltration. aacrjournals.org
Non-Small Cell Lung Cancer (Cisplatin-Resistant) Dual IDO1/TDO2 Inhibitor (AT-0174) + Anti-PD1 Profound anti-tumor growth, improved immunity, and extended overall survival. nih.gov
Colorectal Cancer IDO1 Knockdown + Anti-PD-1 Enhanced the effectiveness of PD-1 blockade therapy. researchgate.net

Pharmacological and Preclinical Pharmacokinetic Considerations

Systemic Exposure and Distribution in Preclinical Models

In preclinical assessments involving murine models, Ido1/tdo-IN-4 has demonstrated notable systemic exposure and distribution characteristics following administration. medchemexpress.com Studies indicate that the compound achieves high exposure levels and exhibits a high volume of distribution at steady state in normal mice. medchemexpress.com This suggests that after administration, the compound is not confined to the central circulation (bloodstream) but is extensively distributed into peripheral tissues. medchemexpress.com The pharmacokinetic profile was evaluated in mice, providing foundational data on its behavior in a living organism. medchemexpress.commedchemexpress.com

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice

Parameter Observation Preclinical Model
Systemic Exposure High Normal Mice

| Volume of Distribution (Vd) | High at steady state | Normal Mice |

Considerations for In Vivo Administration Routes in Animal Studies

Preclinical in vivo investigations of this compound have utilized specific routes of administration to characterize its biological effects. medchemexpress.com The selection of an administration route in animal models is critical for determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, both intravenous (i.v.) and intraperitoneal (i.p.) routes have been employed in mouse models. medchemexpress.commedchemexpress.com The intravenous route ensures immediate and complete systemic circulation, while the intraperitoneal route, common in rodent studies, allows for rapid absorption into the bloodstream. medchemexpress.com These methods were used in studies evaluating the compound's effects in models of lipopolysaccharide (LPS)-induced neuroinflammation. medchemexpress.commedchemexpress.com

Table 2: In Vivo Administration Routes for this compound in Preclinical Research

Administration Route Animal Model Purpose of Study
Intravenous (i.v.) Mouse Pharmacokinetic assessment

| Intraperitoneal (i.p.) | Mouse | Pharmacokinetic and pharmacodynamic assessment |

Influence on Tryptophan/Kynurenine (B1673888) Ratio in Biological Samples

This compound, as a dual inhibitor of both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), directly targets the primary enzymes responsible for the catabolism of tryptophan along the kynurenine pathway. medchemexpress.commedchemexpress.com In preclinical cellular models, the compound has been shown to prevent the excessive degradation of tryptophan. medchemexpress.com By inhibiting both IDO1 and TDO, the compound effectively reduces the conversion of tryptophan into kynurenine. medchemexpress.commedchemexpress.com This action is significant because the ratio of kynurenine to tryptophan is a key biomarker indicating the activity of these enzymes. medchemexpress.com The ability of this compound to modulate this pathway underscores its mechanism of action as a dual inhibitor. medchemexpress.com

Table 3: Compound Names Mentioned

Compound Name
This compound
kynurenine
lipopolysaccharide

Comparative Analysis with Other Ido/tdo Inhibitors

Comparison of Inhibitory Potency and Selectivity (e.g., Epacadostat, Navoximod (B609430), Indoximod)

The efficacy of an inhibitor is determined by its potency (the concentration required to inhibit enzyme activity by 50%, or IC50/EC50) and its selectivity for the target enzyme(s) over others. Ido1/tdo-IN-4 is characterized as a potent dual inhibitor of both IDO1 and TDO. abmole.com In contrast, other inhibitors exhibit varying degrees of selectivity.

Epacadostat is a highly potent and selective inhibitor of IDO1. cancer-research-network.com Preclinical studies have demonstrated its high selectivity for IDO1, with over 100-fold greater activity against IDO1 compared to TDO and IDO2. cancer-research-network.comaacrjournals.orgnih.gov Navoximod also primarily targets IDO1, but with lower selectivity than Epacadostat, showing approximately 10- to 20-fold selectivity for IDO1 over TDO. aacrjournals.orgnih.gov Indoximod represents a different class entirely, as it is not a direct enzyme inhibitor. aacrjournals.orgnih.gov

The inhibitory concentrations for these compounds are summarized below.

Table 1: Inhibitory Potency and Selectivity of IDO/TDO Inhibitors

Compound Target(s) IC50 / EC50 Selectivity Profile
This compound IDO1 & TDO IDO1: 3.53 µMTDO: 1.15 µM abmole.com Dual Inhibitor
Epacadostat IDO1 ~10-12 nM (cell-based) cancer-research-network.comnih.gov >100-fold selective for IDO1 over TDO/IDO2 aacrjournals.orgnih.gov
Navoximod IDO1 (>TDO) 75 nM (cell-based) nih.gov ~10- to 20-fold selective for IDO1 over TDO aacrjournals.orgnih.gov

| Indoximod | IDO/TDO Pathway | Not a direct enzyme inhibitor aacrjournals.orgnih.gov | Acts downstream of the enzymes aacrjournals.orgnih.gov |

Distinct Mechanisms of Action Compared to Other Classes of Inhibitors

The mechanisms through which these inhibitors function are fundamentally different, which has significant implications for their biological effects. This compound acts as a dual inhibitor by forming hydrogen bonds with IDO1 and engaging in π-π stacking interactions with TDO. abmole.com

Other inhibitors showcase distinct modes of action:

Epacadostat functions as a competitive inhibitor, directly competing with the natural substrate, tryptophan, for binding to the active site of the IDO1 enzyme. aacrjournals.orgnih.gov

Navoximod is a non-competitive inhibitor of IDO1. aacrjournals.orgnih.gov This means it binds to a site on the enzyme other than the active site, changing the enzyme's conformation and preventing it from efficiently catalyzing its reaction.

Indoximod does not directly inhibit the enzymatic activity of IDO1 or TDO. aacrjournals.orgnih.gov Instead, its mechanism is more complex, appearing to act downstream in the pathway. aacrjournals.org It is thought to function partly as a tryptophan mimetic, thereby counteracting the effects of tryptophan depletion on mTORC1 signaling in T cells. nih.govjcancer.org

Advantages of Dual IDO1/TDO Inhibition over Single Enzyme Blockade

Both IDO1 and TDO catalyze the first and rate-limiting step in the conversion of tryptophan to kynurenine (B1673888). bpsbioscience.com The accumulation of kynurenine and the depletion of tryptophan in the tumor microenvironment lead to the suppression of effector T cells and the activation of regulatory T cells, thereby enabling tumors to evade the immune system. nih.govamsbio.com

While IDO1 has been the primary focus of inhibitor development, TDO is also expressed in various tumors, sometimes in parallel with IDO1. aacrjournals.orgnih.gov Relying on a selective IDO1 inhibitor may be insufficient in tumors that co-express TDO, as TDO can compensate for the blockade of IDO1, continuing the production of immunosuppressive kynurenine. nih.gov

The primary advantage of a dual inhibitor like this compound lies in its ability to simultaneously block both enzymatic sources of kynurenine production. This comprehensive blockade of the tryptophan catabolism pathway has the potential to:

Achieve a more profound and sustained reduction of kynurenine levels within the tumor microenvironment. aacrjournals.org

Overcome potential mechanisms of resistance where tumors upregulate one enzyme in response to the inhibition of the other.

Provide therapeutic benefit across a broader range of tumor types that may express IDO1, TDO, or both. aacrjournals.org

By targeting the functional redundancy of these two key enzymes, dual inhibition represents a strategic approach to more effectively reverse metabolic immune suppression in cancer. nih.govaacrjournals.org

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Additional Molecular Targets and Off-Target Effects

A critical avenue of future research is the comprehensive characterization of the molecular interaction profile of Ido1/tdo-IN-4 beyond its primary targets. While designed as a dual inhibitor of IDO1 and TDO, all small molecules have the potential for off-target activities that could contribute to either their efficacy or unforeseen toxicities.

Future preclinical studies should involve broad-panel screening to identify any unintended molecular targets. Key areas of investigation include:

Kinome Profiling: Assessing the interaction of this compound with a wide range of protein kinases is essential, as unintended kinase inhibition is a common source of off-target effects for many small molecules.

Cytochrome P450 (CYP) Interaction: During the optimization of dual inhibitors, ensuring selectivity over CYP enzymes is a critical parameter to avoid adverse drug-drug interactions and metabolic liabilities. ekb.eg A thorough evaluation of this compound's inhibitory potential against major CYP isoforms is necessary.

Receptor Binding Assays: Screening against a panel of common receptors, such as G-protein coupled receptors (GPCRs), can help rule out unintended signaling pathway activation. For instance, some tryptophan metabolites are known to bind to the aryl hydrocarbon receptor (AHR), a transcription factor that regulates immune responses. nih.govresearchgate.net It is crucial to determine if this compound itself interacts with AHR or other transcription factors.

Transporter Proteins: Given that some earlier IDO pathway inhibitors, such as the tryptophan mimetic indoximod, may interfere with amino acid transport, it is important to investigate whether this compound affects tryptophan or other amino acid transporters. nih.gov

Identifying such interactions is vital for interpreting preclinical results accurately and anticipating potential clinical outcomes.

Investigation of Resistance Mechanisms to IDO/TDO Blockade in Preclinical Models

The rationale for developing dual IDO1/TDO inhibitors stems from overcoming a key mechanism of resistance to IDO1-selective inhibitors: the compensatory role of TDO. crownbio.commdpi.com Tumors expressing TDO can maintain an immunosuppressive microenvironment via kynurenine (B1673888) production even when IDO1 is blocked. nih.gov

A pivotal future direction is the proactive investigation of potential mechanisms of resistance to dual blockade with this compound. Preclinical models can be designed to explore several possibilities:

Upregulation of TDO2: Studies in platinum-resistant non-small cell lung cancer (NSCLC) models have shown that inhibiting IDO1 alone can induce the upregulation of TDO2 protein, a resistance mechanism that can be overcome by a dual inhibitor. nih.govresearchgate.net Long-term exposure studies with this compound in various cancer models are needed to see if any similar compensatory mechanisms arise.

Alternative Metabolic Pathways: Upon blockade of both IDO1 and TDO, tumor cells may adapt by shunting tryptophan down other metabolic routes or utilizing alternative pathways to maintain immune suppression.

Activation of Parallel Immune Checkpoints: Tumors often employ multiple, non-redundant mechanisms of immune evasion. bmj.com Therefore, resistance to IDO/TDO blockade may involve the upregulation of other inhibitory signaling pathways, such as the PD-1/PD-L1 axis. Preclinical studies combining this compound with other immunotherapies can help identify and overcome such synergistic resistance patterns. nih.gov

Downstream Effector Pathways: The immunosuppressive effects of the kynurenine pathway are mediated by downstream effectors, including the AHR. researchgate.net Resistance could emerge from mutations or adaptations in these downstream components that render them insensitive to upstream IDO/TDO inhibition.

Understanding these potential resistance pathways is crucial for developing rational combination strategies and identifying patient populations most likely to benefit.

Optimization of Compound Properties for Enhanced Preclinical Efficacy

The development of potent and selective dual inhibitors is an ongoing effort in medicinal chemistry. nih.gov While this compound shows dual activity, future research should focus on optimizing its properties to maximize its therapeutic window and preclinical performance. This involves a multi-parameter optimization approach guided by structure-activity relationships (SAR).

Key objectives for optimization include:

Enhanced Potency and Selectivity: Iterative chemical modifications can be explored to improve the binding affinity for both IDO1 and TDO, potentially achieving nanomolar potency, while maintaining or improving selectivity against other enzymes. nih.gov

Favorable Pharmacokinetics (PK): Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is essential. This includes improving oral bioavailability, achieving sustained target engagement in the tumor microenvironment, and ensuring a half-life that supports a convenient dosing schedule.

Physicochemical Properties: Fine-tuning properties like solubility and permeability is crucial for developing a compound with drug-like characteristics suitable for in vivo administration. nih.gov

Structure-Based Drug Design: Utilizing computational methods like virtual screening and molecular dynamics simulations can identify new chemical scaffolds and guide the rational design of next-generation dual inhibitors with improved properties. ekb.egmdpi.com

The goal is to develop a lead candidate with a superior in vivo PK/PD profile that translates into robust and sustained modulation of tryptophan and kynurenine levels in both plasma and tumor tissue. nih.gov

Exploration of Novel Disease Applications beyond Cancer and Neuroinflammation

The dysregulation of the kynurenine pathway is implicated in a wide spectrum of diseases beyond its well-established roles in cancer and neuroinflammation. researchgate.net The ability of this compound to modulate this central metabolic pathway opens up possibilities for its application in other therapeutic areas.

Future preclinical research should explore the efficacy of this compound in models of:

Autoimmune and Inflammatory Disorders: The IDO/TDO pathway is a key regulator of immune tolerance. nih.gov Its inhibition could be investigated in models of diseases like inflammatory bowel disease, rheumatoid arthritis, or multiple sclerosis.

Metabolic Diseases: There is evidence linking kynurenine pathway metabolites to the pathogenesis of conditions like diabetes. researchgate.netnih.gov

Mental Health Disorders: Given the connection between tryptophan metabolism, serotonin (B10506) production, and kynurenine-mediated neuroactivity, dual inhibitors could be explored in models of depression and schizophrenia. nih.gov

Alzheimer's Disease: Recent computational studies have proposed that dual inhibition of IDO1 and TDO could be a unified therapeutic strategy to mitigate the neurodegenerative and neuroinflammatory processes seen in Alzheimer's disease. bohrium.comnih.gov

These exploratory studies could significantly broaden the therapeutic potential of dual IDO/TDO inhibitors.

Development of Advanced Preclinical Models for Efficacy Evaluation (e.g., Organoids, Complex Co-culture Systems)

To better predict the clinical efficacy of this compound, it is imperative to move beyond traditional 2D cell culture and standard animal models. The development and use of more sophisticated preclinical systems that better recapitulate the complexity of human tumors and their microenvironment is a critical future direction.

These advanced models include:

Patient-Derived Organoids (PDOs): Three-dimensional PDOs more accurately mimic the architecture and heterogeneity of the original tumor. nih.govnih.gov Establishing PDOs from different tumor types would allow for higher-throughput screening of this compound efficacy in a patient-specific context.

Organoid-Immune Co-culture Systems: A significant advancement is the co-culture of PDOs with autologous immune cells, such as peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs). nih.govbiorxiv.orgresearchgate.net These systems provide a powerful platform to study how this compound modulates tumor-immune interactions and to test its ability to enhance anti-tumor immunity in a personalized manner. frontiersin.org

Humanized Mouse Models: The engraftment of human immune system components into immunodeficient mice allows for the in vivo study of interactions between human tumors and a human immune system, providing a more relevant model for evaluating immunotherapies like this compound.

The use of these models can provide more predictive data on drug efficacy, help identify biomarkers of response, and guide the design of clinical trials.

Integration with Multi-Omics Approaches for Deeper Mechanistic Understanding

A deep, systems-level understanding of the biological effects of this compound requires the integration of multiple high-throughput "omics" technologies. This approach can provide a comprehensive picture of the compound's mechanism of action and its impact on cellular and physiological networks.

Future preclinical studies should incorporate:

Metabolomics: To precisely map the metabolic shifts induced by dual IDO1/TDO inhibition. This can confirm on-target activity by measuring changes in tryptophan, kynurenine, and downstream metabolites, while also uncovering unexpected changes in other metabolic pathways. nih.gov

Transcriptomics (RNA-seq): To analyze changes in gene expression in both tumor and immune cells following treatment. This can reveal the downstream signaling pathways affected by the inhibitor, such as the AHR pathway, and identify gene signatures associated with response or resistance. researchgate.net

Proteomics: To quantify changes in the protein landscape, providing a functional readout of the transcriptomic changes and identifying post-translational modifications that may play a role in the drug's effects.

Genomics: To correlate drug response with specific genetic features of tumors in various preclinical models, helping to identify potential predictive biomarkers.

Integrating these multi-omics datasets will be essential for building a holistic model of this compound's activity, discovering novel mechanisms, and supporting its translational development. frontiersin.org

Data Tables

Table 1: Inhibitory Profile of this compound

Target Enzyme IC₅₀ (μM) Interaction Type
IDO1 3.53 Hydrogen Bonding

This table is based on publicly available data for this compound.

Table 2: Summary of Preclinical Models for Future this compound Evaluation

Model Type Key Application Potential Insights
Syngeneic Mouse Models In vivo efficacy, PK/PD, resistance Tumor growth delay, survival benefit, immune cell infiltration changes
Patient-Derived Organoids (PDOs) Personalized efficacy screening Heterogeneity of response across different tumors
PDO-Immune Co-cultures Evaluation of immune modulation T-cell activation, tumor cell killing, cytokine profiles

Q & A

Q. What are the key enzymatic targets and inhibitory mechanisms of IDO1/TDO-IN-4?

this compound is a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), with IC50 values of 3.53 μM (IDO1) and 1.15 μM (TDO). Its mechanism involves forming hydrogen bonds with IDO1 and π-π stacking interactions with TDO, which disrupt tryptophan metabolism pathways implicated in immune regulation and neuroinflammation . To validate these interactions, researchers should employ molecular docking simulations and competitive binding assays, complemented by crystallography to confirm structural binding sites.

Q. What in vitro and in vivo models are appropriate for assessing this compound’s efficacy in depression-related research?

  • In vitro : LPS-induced BV2 microglial activation models can assess anti-inflammatory effects by measuring reductions in pro-inflammatory cytokines (e.g., TNF-α, IL-6) and upregulation of IL-10 .
  • In vivo : LPS-induced murine models of neuroinflammation and depressive-like behaviors (e.g., tail suspension test, forced swim test) are suitable for evaluating behavioral and biochemical outcomes. Ensure dose-response studies align with reported pharmacokinetics (e.g., high exposure and volume of distribution in mice) .

Advanced Research Questions

Q. How to design a controlled experiment to evaluate this compound’s dual inhibition while minimizing off-target effects?

Use the PICO framework to structure the experiment:

  • Population : IDO1/TDO-expressing cell lines (e.g., HeLa for IDO1, hepatocytes for TDO) or LPS-stimulated BV2 microglia.
  • Intervention : Dose ranges based on IC50 values (1–10 μM) and exposure data from preclinical studies .
  • Comparison : Negative controls (vehicle), positive controls (e.g., 1-MT for IDO1), and single-enzyme knockout models to isolate dual inhibition effects.
  • Outcome : Quantify kynurenine/tryptophan ratios (HPLC/MS), cytokine profiles (ELISA), and behavioral endpoints in vivo .

Table 1 : Experimental Variables and Controls

VariableExample ParametersControl Strategy
Enzyme ActivityIC50 for IDO1 vs. TDOSingle-enzyme knockout models
Cytokine LevelsTNF-α, IL-6 reduction; IL-10 upregulationLPS-only controls
Behavioral OutcomesImmobility time in tail suspension testSham-treated cohorts

Q. How to resolve discrepancies in reported IC50 values across studies?

Variations in IC50 values may arise from differences in assay conditions (e.g., substrate concentration, cell type). To address this:

  • Standardize assays using recombinant enzymes under identical buffer conditions (pH, cofactors).
  • Validate results with orthogonal methods (e.g., cellular thermal shift assays for target engagement).
  • Apply statistical rigor (e.g., ANOVA with post hoc tests) to compare datasets and account for inter-lab variability .

Q. What methodologies are recommended for integrating pharmacokinetic data with efficacy outcomes in preclinical studies?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma/tissue concentrations (via LC-MS) with enzyme inhibition and cytokine levels over time.
  • Compartmental Analysis : Use high-distribution volume data to predict CNS penetration and adjust dosing regimens for in vivo neuroinflammation models .

Q. How to analyze the compound’s impact on kynurenine pathway metabolites using multi-omics approaches?

  • Metabolomics : Profile tryptophan, kynurenine, and downstream metabolites (e.g., quinolinic acid) in serum or brain tissue using LC-MS.
  • Transcriptomics : Assess IDO1/TDO expression and related immune markers (e.g., IFN-γ) via RNA-seq.
  • Integration Tools : Use pathway enrichment analysis (e.g., KEGG, Reactome) to map metabolite changes to neuroinflammatory pathways .

Q. What statistical approaches are optimal for comparing IDO1 vs. TDO inhibition potency in heterogeneous datasets?

  • Meta-Analysis : Aggregate IC50 data from multiple studies using random-effects models to account for heterogeneity.
  • Bland-Altman Plots : Visualize agreement between IDO1 and TDO inhibition assays.
  • Bayesian Hierarchical Modeling : Estimate posterior probabilities for differential enzyme sensitivity .

Methodological Considerations

  • Ethical Compliance : Ensure animal studies follow ARRIVE guidelines and obtain institutional ethics approval .
  • Data Transparency : Deposit raw data (e.g., metabolomics, PK curves) in repositories like Zenodo or Figshare for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.